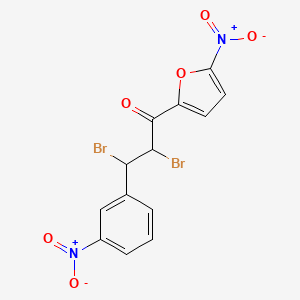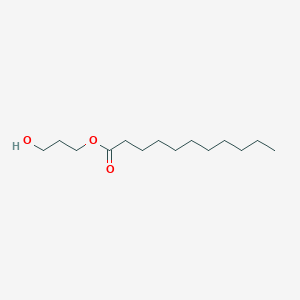
3-Hydroxypropyl undecanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Hydroxypropyl undecanoate is an organic compound that belongs to the class of esters. It is formed by the esterification of 3-hydroxypropyl alcohol with undecanoic acid. This compound is characterized by its long hydrocarbon chain and a hydroxyl group, making it a versatile molecule in various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-hydroxypropyl undecanoate typically involves the esterification reaction between 3-hydroxypropyl alcohol and undecanoic acid. This reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. Additionally, the use of solid acid catalysts in these reactors can enhance the efficiency of the esterification process.
化学反応の分析
Types of Reactions
3-Hydroxypropyl undecanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of ketones or aldehydes.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, leading to the formation of ethers or other substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like alkoxides or halides can be used in substitution reactions.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Alcohols.
Substitution: Ethers or substituted esters.
科学的研究の応用
3-Hydroxypropyl undecanoate has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It can be used in the study of lipid metabolism and as a model compound for ester hydrolysis.
Industry: Used in the production of surfactants, lubricants, and plasticizers.
作用機序
The mechanism of action of 3-hydroxypropyl undecanoate involves its interaction with various molecular targets and pathways. The hydroxyl group can form hydrogen bonds with other molecules, influencing their reactivity and stability. Additionally, the long hydrocarbon chain can interact with lipid bilayers, affecting membrane fluidity and permeability.
類似化合物との比較
Similar Compounds
- 3-Hydroxypropyl decanoate
- 3-Hydroxypropyl dodecanoate
- 3-Hydroxypropyl octanoate
Uniqueness
3-Hydroxypropyl undecanoate is unique due to its specific chain length, which imparts distinct physical and chemical properties. Compared to shorter or longer chain esters, it offers a balance between hydrophobicity and hydrophilicity, making it suitable for a variety of applications in different fields.
特性
CAS番号 |
94392-57-1 |
|---|---|
分子式 |
C14H28O3 |
分子量 |
244.37 g/mol |
IUPAC名 |
3-hydroxypropyl undecanoate |
InChI |
InChI=1S/C14H28O3/c1-2-3-4-5-6-7-8-9-11-14(16)17-13-10-12-15/h15H,2-13H2,1H3 |
InChIキー |
YZRVULJUPBQUAF-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCC(=O)OCCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


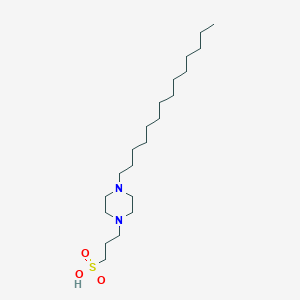
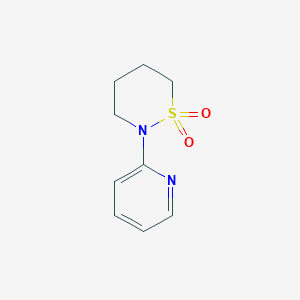
![7-Methyloctahydro-1H-5,9-methanopyrrolo[1,2-a]azepine](/img/structure/B14365352.png)
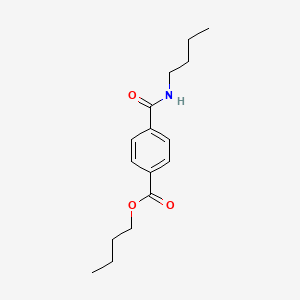
![3-{[5-(Methylsulfanyl)-1,3,4-oxadiazol-2-yl]methyl}quinoxalin-2(1H)-one](/img/structure/B14365359.png)
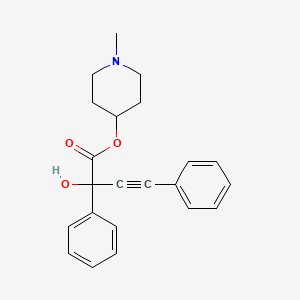

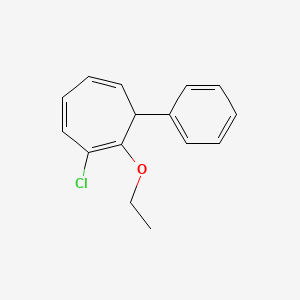
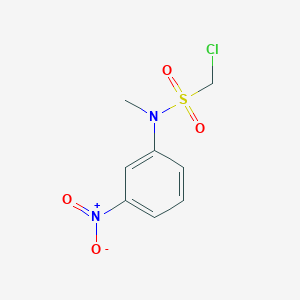
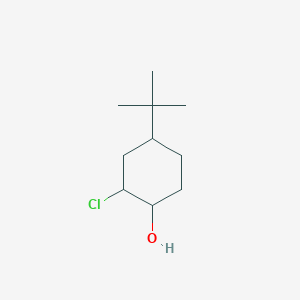
![2-[2-(2-Hydroxy-5-nitrophenyl)ethenyl]-1,3,3-trimethyl-3H-indol-1-ium](/img/structure/B14365390.png)
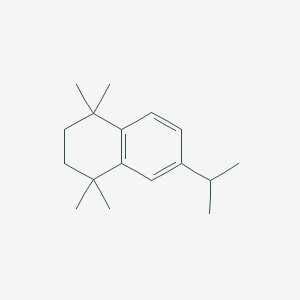
![3-[(3S,5R,8R,9S,10S,13R,14S)-14-hydroxy-10,13-dimethyl-3-[(3S,4R,6R)-3,4,6-trihydroxy-5-methyloxan-2-yl]oxy-1,2,3,4,5,6,7,8,9,11,12,15-dodecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B14365395.png)
